molecular formula C18H15BrN2O2 B169835 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid CAS No. 108446-80-6

3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid

Cat. No. B169835
M. Wt: 371.2 g/mol
InChI Key: XQKUUAKMGDILQK-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid” would likely feature a pyrazole ring attached to a phenyl ring and a propionic acid group. The bromophenyl group at the 3-position of the pyrazole ring could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The presence of the bromophenyl group might make the compound susceptible to reactions involving the bromine atom, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the propionic acid group in “3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid” would likely make the compound acidic. The bromophenyl group could potentially influence the compound’s solubility and reactivity .

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid, a phenolic compound with significant biological and pharmacological effects, is abundant in green coffee extracts and tea. It plays various therapeutic roles, including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulation effects. This review suggests further studies on chlorogenic acid to optimize its biological and pharmacological effects, potentially as a natural safeguard food additive (Naveed et al., 2018).

Synthesis of 2-Fluoro-4-bromobiphenyl

This study reports a practical method for the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and innovations in the synthesis process that could be relevant for the synthesis and study of 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid (Qiu et al., 2009).

Phosphonic Acid: Preparation and Applications

The review discusses the synthesis methods and applications of phosphonic acids in various research fields, including chemistry, biology, and physics. Phosphonic acids are utilized for their bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, functionalization of surfaces, analytical purposes, medical imaging, or as phosphoantigen. This extensive application range shows the versatility of compounds related to 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid in scientific research (Sevrain et al., 2017).

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research on “3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid” could involve investigating its potential biological activities, studying its reactivity, or exploring its use in the synthesis of other compounds .

properties

IUPAC Name

3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUUAKMGDILQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546070
Record name 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid

CAS RN

108446-80-6
Record name 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108446-80-6
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